elucidating the mechanism of action of 4-Benzylpiperazine-1-carboximidamide hydroiodide
elucidating the mechanism of action of 4-Benzylpiperazine-1-carboximidamide hydroiodide
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Benzylpiperazine-1-carboximidamide hydroiodide
Executive Summary
4-Benzylpiperazine-1-carboximidamide hydroiodide is a synthetic compound featuring both a benzylpiperazine (BZP) core, known for its stimulant effects on the central nervous system, and a guanidine group, a moiety associated with a wide array of pharmacological activities. This guide provides a comprehensive framework for investigating the mechanism of action of this hybrid molecule. Given the absence of direct literature on this specific compound, we will build a scientifically-grounded, hypothetical mechanism of action based on the known pharmacology of its constituent chemical groups. This document will serve as a roadmap for researchers, outlining a structured approach to experimentally validate the proposed mechanism, from initial target identification to the elucidation of downstream signaling pathways.
Introduction: A Tale of Two Moieties
The pharmacological profile of 4-Benzylpiperazine-1-carboximidamide hydroiodide is predicted to be a unique amalgamation of the properties of benzylpiperazine and guanidine.
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The Benzylpiperazine (BZP) Scaffold: BZP is a well-characterized central nervous system (CNS) stimulant.[1][2][3] Its primary mechanism involves the stimulation of release and inhibition of reuptake of key neurotransmitters, including dopamine, serotonin, and noradrenaline.[1][4] This action is similar to that of amphetamines, though with a reported lower potency.[1][5] Animal studies have demonstrated that BZP can substitute for cocaine and amphetamine in drug discrimination studies, highlighting its abuse potential.[4][6]
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The Guanidine Group: The guanidinium cation, the protonated form of guanidine, is a recurring motif in a multitude of therapeutic agents.[7][8][9] Its ability to form strong hydrogen bonds and engage in charge-pairing interactions allows it to bind to a diverse range of biological targets, including enzymes, ion channels, and transporters.[9][10] Guanidine-containing compounds have demonstrated efficacy as antihypertensives, antidiabetics, and antimicrobial agents, among other applications.[9][11]
Our central hypothesis is that 4-Benzylpiperazine-1-carboximidamide hydroiodide acts as a modulator of monoaminergic systems, with the guanidine moiety influencing its target affinity, selectivity, and potentially conferring novel activities.
Proposed Mechanism of Action: A Multi-Target Hypothesis
We propose that 4-Benzylpiperazine-1-carboximidamide hydroiodide primarily acts as a monoamine releasing agent and reuptake inhibitor , with a potential secondary role in modulating other targets due to its guanidine group.
Primary Target: Monoamine Transporters
The core of our hypothesis lies in the interaction of the compound with the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The benzylpiperazine portion of the molecule is expected to drive this interaction.
Modulatory Role of the Guanidine Group
The positively charged guanidinium group is likely to influence the binding of the molecule to its targets. It could interact with negatively charged amino acid residues in the binding pockets of monoamine transporters, potentially altering the affinity and selectivity profile compared to BZP alone. Furthermore, the guanidine group may enable interactions with other targets, such as:
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Sigma Receptors: Some benzylpiperazine derivatives have shown high affinity for sigma-1 receptors.[12] The guanidine moiety could enhance this interaction.
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Ion Channels: Guanidine and its derivatives are known to block certain ion channels. This could contribute to the overall pharmacological effect.
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Nitric Oxide Synthase (NOS): Some guanidine-containing compounds are inhibitors of NOS.[7][8]
The following diagram illustrates the proposed signaling pathway:
Caption: Proposed interaction of the compound with monoamine transporters.
Experimental Validation: A Step-by-Step Guide
To rigorously test our hypothesis, a multi-pronged experimental approach is necessary.
In Vitro Target Engagement and Affinity
The initial step is to determine if and how strongly the compound binds to its putative targets.
Experimental Protocol: Radioligand Binding Assays
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Objective: To determine the binding affinity (Ki) of 4-Benzylpiperazine-1-carboximidamide hydroiodide for DAT, SERT, and NET.
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Materials:
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Cell membranes expressing human DAT, SERT, or NET.
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Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
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Test compound: 4-Benzylpiperazine-1-carboximidamide hydroiodide.
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Non-specific binding control (e.g., cocaine for DAT, imipramine for SERT, desipramine for NET).
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Scintillation counter and vials.
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Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. c. For non-specific binding, incubate membranes with the radioligand and a high concentration of the respective control compound. d. After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand. e. Wash the filters to remove non-specifically bound radioligand. f. Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
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Data Analysis: a. Calculate the percentage of specific binding at each concentration of the test compound. b. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Summary of Binding Affinities
| Target | Radioligand | Ki (nM) of Test Compound |
| DAT | [³H]WIN 35,428 | Experimental Value |
| SERT | [³H]Citalopram | Experimental Value |
| NET | [³H]Nisoxetine | Experimental Value |
Functional Assays: Neurotransmitter Uptake and Release
Following binding confirmation, it is crucial to assess the functional consequences of this interaction.
Experimental Protocol: Neurotransmitter Uptake Assay
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Objective: To measure the ability of the test compound to inhibit the reuptake of dopamine, serotonin, and norepinephrine into synaptosomes or cells expressing the respective transporters.
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Materials:
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Synaptosomes prepared from rat striatum (for DAT), hippocampus (for SERT), and cortex (for NET), or cell lines stably expressing the transporters.
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Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.
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Test compound and reference inhibitors.
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Procedure: a. Pre-incubate the synaptosomes or cells with varying concentrations of the test compound. b. Initiate uptake by adding the radiolabeled neurotransmitter. c. After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer. d. Lyse the cells/synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.
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Data Analysis: a. Determine the IC50 value for the inhibition of uptake for each neurotransmitter.
Experimental Workflow Diagram
Caption: A streamlined workflow for mechanism of action studies.
Broader Screening and Off-Target Effects
To ensure a comprehensive understanding of the compound's pharmacology and to identify potential side effects, a broader screening against a panel of receptors, ion channels, and enzymes is recommended. This is particularly important given the promiscuous nature of the guanidine group.
Conclusion
The dual chemical nature of 4-Benzylpiperazine-1-carboximidamide hydroiodide suggests a complex and intriguing mechanism of action. The systematic approach outlined in this guide, beginning with the foundational hypothesis of monoamine transporter modulation and extending to broader pharmacological screening, provides a robust framework for its elucidation. The insights gained from these studies will be invaluable for understanding the therapeutic potential and safety profile of this novel compound.
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